Acide 5,6-déhydroarachidonique

Vue d'ensemble

Description

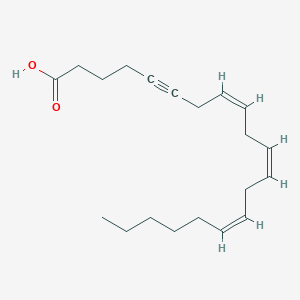

L'acide arachidonique 5,6-déshydrogéné est un analogue de l'acide arachidonique, où la double liaison 5,6 a été remplacée par un groupe acétylène . Cette modification donne un composé aux propriétés biochimiques uniques, ce qui en fait un outil précieux pour la recherche scientifique. Il est connu pour inhiber l'enzyme 5-lipoxygénase, qui joue un rôle crucial dans le métabolisme de l'acide arachidonique .

Applications De Recherche Scientifique

Cardiovascular Applications

Vasodilation Mechanism

Research has demonstrated that 5,6-DHA acts as an endothelium-derived hyperpolarizing factor (EDHF), promoting vasodilation in microvessels. A study indicated that 5,6-DHA induces a dose-dependent relaxation of isolated human microvessels through mechanisms involving endothelial calcium entry and hyperpolarization . This suggests potential therapeutic uses in managing conditions characterized by impaired vascular function.

Table: Effects of 5,6-DHA on Vasodilation

Inflammation and Immune Response

Role in Inflammatory Processes

Arachidonic acid and its metabolites, including 5,6-DHA, are known to influence inflammatory pathways. The conversion of AA to various eicosanoids plays a critical role in mediating inflammation. Studies have shown that metabolites like 5-hydroxyeicosatetraenoic acid (5-HETE), derived from arachidonic acid metabolism, can modulate inflammatory responses and may interact with pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2) to regulate oxidative stress .

Cancer Research

Impact on Tumor Progression

Emerging research highlights the potential role of arachidonic acid metabolites in cancer biology. For instance, studies indicate that specific metabolites can influence tumor growth and metastasis. The metabolic profiling of arachidonic acid derivatives has been linked to colorectal cancer (CRC), with certain metabolites showing promise as biomarkers for disease progression . This suggests that 5,6-DHA and related compounds could be explored for their roles in cancer diagnostics and therapeutics.

Table: Arachidonic Acid Metabolites in Cancer

| Metabolite | Role in Cancer | Reference |

|---|---|---|

| 5-HETE | Modulates androgen metabolism; influences cancer cell behavior | |

| PGE2 | Associated with macrophage infiltration in CRC tumors |

Metabolic Regulation

Effects on Lipid Metabolism

The intake of arachidonic acid has been shown to affect lipid profiles and metabolic outcomes. Systematic reviews indicate that increased dietary intake of arachidonic acid does not adversely affect blood lipids but may enhance platelet aggregation under certain conditions . This highlights the need for further exploration into how metabolites like 5,6-DHA can influence metabolic pathways and overall health.

Mécanisme D'action

- Role : 5-LOX is involved in the biosynthesis of leukotrienes, which are potent lipid mediators implicated in inflammation and immune responses .

- Resulting Changes : Reduced leukotriene production may modulate inflammatory processes and cellular responses .

- Affected Pathways : The arachidonic acid pathway is impacted. Specifically, 5,6-dehydroarachidonic acid interferes with the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a key step in leukotriene synthesis .

Target of Action

Mode of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

5,6-dehydroarachidonic Acid is known to inhibit 5-lipoxygenase (5-LO), an enzyme that plays a crucial role in the biosynthesis of leukotrienes . The inhibition occurs with an IC50 value of 10 μM in guinea pig leukocytes . This interaction with 5-LO suggests that 5,6-dehydroarachidonic Acid may play a role in modulating inflammatory responses.

Molecular Mechanism

At the molecular level, 5,6-dehydroarachidonic Acid exerts its effects through its interaction with 5-LO. It binds to this enzyme, inhibiting its activity and thereby reducing the production of leukotrienes . This can lead to changes in cell signaling and potentially impact gene expression related to inflammation and immune response.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide arachidonique 5,6-déshydrogéné implique généralement la modification de l'acide arachidoniqueCela peut être réalisé par différentes réactions chimiques, y compris l'utilisation de dérivés de l'acétylène et de catalyseurs spécifiques dans des conditions contrôlées .

Méthodes de production industrielle : La production industrielle de l'acide arachidonique 5,6-déshydrogéné suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et d'équipements avancés pour garantir la cohérence et la qualité du produit final. Le composé est généralement stocké en solution d'éthanol et expédié sous conditions froides pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : L'acide arachidonique 5,6-déshydrogéné subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers dérivés oxygénés.

Réduction : Les réactions de réduction peuvent convertir le groupe acétylène en double liaison.

Substitution : Le groupe acétylène peut participer à des réactions de substitution avec divers nucléophiles.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : L'hydrogène gazeux en présence d'un catalyseur au palladium est souvent utilisé pour la réduction.

Substitution : Les nucléophiles tels que les amines et les thiols peuvent réagir avec le groupe acétylène dans des conditions douces.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxy, tandis que la réduction peut produire des alcènes .

4. Applications de la recherche scientifique

L'acide arachidonique 5,6-déshydrogéné a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des groupes acétylène dans les acides gras.

Biologie : Le composé est utilisé pour étudier le rôle de la 5-lipoxygénase dans divers processus biologiques.

Médecine : La recherche sur l'acide arachidonique 5,6-déshydrogéné contribue à la compréhension des maladies inflammatoires et au développement de médicaments anti-inflammatoires.

Industrie : Il est utilisé dans la synthèse de produits chimiques spécialisés et comme étalon de référence en chimie analytique.

5. Mécanisme d'action

Le principal mécanisme d'action de l'acide arachidonique 5,6-déshydrogéné implique l'inhibition de la 5-lipoxygénase. Cette enzyme est responsable de la conversion de l'acide arachidonique en leucotriènes, qui sont de puissants médiateurs de l'inflammation. En inhibant la 5-lipoxygénase, l'acide arachidonique 5,6-déshydrogéné réduit la production de leucotriènes, exerçant ainsi des effets anti-inflammatoires .

Composés similaires :

Acide arachidonique : Le composé parent avec une double liaison en position 5,6.

Acide eicosapentaénoïque : Un acide gras polyinsaturé avec plusieurs doubles liaisons.

Acide docosahexaénoïque : Un autre acide gras polyinsaturé avec une structure différente.

Unicité : L'acide arachidonique 5,6-déshydrogéné est unique en raison de la présence d'un groupe acétylène en position 5,6. Cette modification structurale confère des propriétés biochimiques distinctes, telles que la capacité d'inhiber la 5-lipoxygénase plus efficacement que son composé parent, l'acide arachidonique .

Comparaison Avec Des Composés Similaires

Arachidonic Acid: The parent compound with a double bond at the 5,6 position.

Eicosapentaenoic Acid: A polyunsaturated fatty acid with multiple double bonds.

Docosahexaenoic Acid: Another polyunsaturated fatty acid with a different structure.

Uniqueness: 5,6-Dehydro Arachidonic Acid is unique due to the presence of an acetylene group at the 5,6 position. This structural modification imparts distinct biochemical properties, such as the ability to inhibit 5-lipoxygenase more effectively than its parent compound, arachidonic acid .

Activité Biologique

5,6-dehydroarachidonic acid (5,6-DHA) is a metabolite derived from arachidonic acid (ARA), a polyunsaturated fatty acid that plays a critical role in various biological processes. Understanding the biological activity of 5,6-DHA is essential for elucidating its potential therapeutic applications, particularly in cardiovascular health and inflammatory responses.

Chemical Structure and Metabolism

5,6-DHA is characterized by the presence of a double bond between the 5th and 6th carbon atoms of the arachidonic acid chain. This structural modification influences its reactivity and biological function. ARA itself is subject to enzymatic metabolism through three primary pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, leading to the formation of various bioactive lipids including prostaglandins and leukotrienes .

Biological Functions

Vasodilation and Endothelial Function

Research indicates that 5,6-DHA exhibits vasodilatory properties. A study demonstrated that 5,6-dehydroarachidonic acid can induce dose-dependent vasodilation in isolated human microvessels. This effect is mediated through endothelial-dependent mechanisms involving calcium ion entry into endothelial cells . The vasodilatory response was partially inhibited by nitric oxide synthase (NOS) inhibitors, suggesting that nitric oxide plays a role in this process .

Inflammation and Immune Response

As a metabolite of ARA, 5,6-DHA is implicated in inflammatory processes. Arachidonic acid metabolites are known to modulate inflammation through various pathways. For instance, metabolites derived from the COX pathway are primarily pro-inflammatory, while those from the LOX pathway can have both pro-inflammatory and anti-inflammatory roles . The balance between these metabolites influences conditions such as cardiovascular diseases and inflammatory disorders.

Case Studies and Research Findings

-

Vasodilatory Mechanism Study :

- Objective : To investigate the vasodilatory effects of 5,6-DHA.

- Findings : The study found that 5,6-DHA induces vasodilation in human microvessels through an endothelial-dependent mechanism involving increased intracellular calcium levels .

- Implications : This suggests potential therapeutic applications for managing conditions characterized by impaired vascular function.

-

Inflammation Modulation :

- Objective : To assess how 5,6-DHA affects inflammation markers.

- Findings : Research indicates that metabolites from the ARA pathway can influence inflammatory responses significantly. Increased levels of certain metabolites were associated with enhanced inflammatory markers in various disease states .

- Implications : Understanding these interactions may lead to novel anti-inflammatory therapies targeting specific pathways.

Comparative Analysis of Arachidonic Acid Metabolites

| Metabolite | Pathway | Biological Activity |

|---|---|---|

| Prostaglandins (e.g., PGE2) | COX | Pro-inflammatory; involved in pain and fever |

| Leukotrienes (e.g., LTB4) | LOX | Pro-inflammatory; mediates allergic responses |

| Epoxyeicosatrienoic acids | CYP | Vasodilatory; anti-inflammatory |

| 5,6-Dehydroarachidonic Acid | Derived from ARA | Vasodilatory; potential role in endothelial function |

Propriétés

IUPAC Name |

(8Z,11Z,14Z)-icosa-8,11,14-trien-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOQWSLKUVKKAO-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58688-54-3 | |

| Record name | Eicosa-8,11,14-trien-5-ynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058688543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 5,6-dehydroarachidonic acid and how does it work?

A1: 5,6-Dehydroarachidonic acid (also known as 5,6-DHA or Eicosa-8,11,14-trien-5-ynoic acid) is a potent and irreversible inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the arachidonic acid cascade. [, ] This cascade is responsible for producing various signaling molecules involved in inflammation and cell growth. 5,6-DHA acts by binding to the active site of 5-LO, preventing the enzyme from converting arachidonic acid into its downstream products, primarily leukotrienes. [, ]

Q2: What are the downstream effects of inhibiting 5-LO with 5,6-DHA?

A2: By inhibiting 5-LO, 5,6-DHA effectively reduces the production of leukotrienes, specifically leukotriene C4 (LTC4) and leukotriene B4 (LTB4). [] These leukotrienes are potent inflammatory mediators involved in various physiological processes like smooth muscle contraction, vascular permeability, and immune cell recruitment. [] Consequently, 5,6-DHA exhibits anti-inflammatory effects by suppressing leukotriene-mediated signaling pathways.

Q3: How does 5,6-DHA impact cell growth?

A3: Studies have shown that 5,6-DHA can inhibit the growth of various cell types, including vascular smooth muscle cells and endothelial cells. [, ] This effect is attributed to its ability to block the production of 5-LO metabolites, which are suggested to play a role in cell proliferation signaling. []

Q4: Has 5,6-DHA been used to study specific cell types?

A4: Yes, 5,6-DHA has been utilized in research to investigate the role of 5-LO in various cell types, including:

- Fibroblasts: Research suggests that platelet-stimulated proliferation of fibroblasts is mediated by increased 5-LO activity, and this effect can be blocked by 5,6-DHA. []

- Mast cells: Studies have demonstrated that 5,6-DHA can inhibit the release of leukotrienes from mast cells activated by various stimuli, highlighting its role in modulating mast cell degranulation and inflammatory responses. []

- Neurons: 5,6-DHA has been shown to inhibit TRPM7 channel activity, a channel involved in neuronal cell death. This suggests a potential neuroprotective effect of 5,6-DHA. []

Q5: Are there any structural analogs of 5,6-DHA that have different effects?

A5: Yes, while 5,6-DHA specifically targets 5-LO, other structurally similar compounds like 11,12-dehydroarachidonic acid have been shown to irreversibly inhibit the cyclooxygenase pathway, which is responsible for prostaglandin synthesis. [] This highlights the importance of subtle structural variations in achieving selectivity for different enzymes within the arachidonic acid cascade.

Q6: What are the limitations of using 5,6-DHA in research?

A6: While a valuable tool in research, 5,6-DHA has limitations:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.